3,5-Dimethoxybenzylzinc chloride is an organozinc compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 5 positions of the aromatic ring. This compound is significant in organic synthesis due to its reactivity and ability to form carbon-carbon bonds through cross-coupling reactions. The general formula for this compound can be represented as C₉H₁₁ClO₂Zn, indicating the presence of zinc, chlorine, and methoxy groups which contribute to its unique chemical properties.
In the Negishi coupling reaction, the palladium complex facilitates the oxidative addition of the organic halide (RX) to palladium, generating an organic palladium intermediate. The organozinc compound then undergoes transmetalation with the palladium intermediate, transferring the organic group to palladium. Finally, reductive elimination expels the coupled product (R-R') and regenerates the palladium catalyst [].
3,5-Dimethoxybenzylzinc chloride is not typically synthesized directly for research purposes. Instead, it's usually obtained commercially as a pre-made solution in a solvent, most commonly tetrahydrofuran (THF). These solutions come in various concentrations, with 0.5M being a common option [, , ].
Current research suggests potential applications of 3,5-Dimethoxybenzylzinc chloride in:
The synthesis of 3,5-Dimethoxybenzylzinc chloride typically involves several steps:
3,5-Dimethoxybenzylzinc chloride finds applications primarily in organic synthesis:
Studies on the interactions of 3,5-Dimethoxybenzylzinc chloride with various electrophiles have demonstrated its effectiveness as a nucleophile in synthetic chemistry. Interaction studies typically focus on how this compound reacts under different conditions (e.g., temperature, solvent) and with various electrophiles (e.g., aryl halides) to optimize yields and selectivity in cross-coupling reactions .
Several compounds share structural similarities with 3,5-Dimethoxybenzylzinc chloride. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Methoxybenzylzinc chloride | One methoxy group | Often used for selective alkylation |
4-Methoxybenzylzinc chloride | One methoxy group | More reactive towards electrophiles |
3,4-Dimethoxybenzylzinc chloride | Two methoxy groups adjacent | Enhanced solubility and reactivity |
Benzylzinc chloride | No methoxy groups | Simpler structure; widely used in synthesis |
The uniqueness of 3,5-Dimethoxybenzylzinc chloride lies in its specific substitution pattern on the benzene ring which affects its reactivity and selectivity in
The discovery of organozinc compounds dates to 1848, when Edward Frankland synthesized diethylzinc by reacting ethyl iodide with zinc metal. This breakthrough initiated the field of organometallic chemistry, later expanded by Victor Grignard and Philippe Barbier with organomagnesium reagents. While organozinc compounds were initially overshadowed by Grignard and organolithium reagents due to their lower reactivity, their inherent stability and compatibility with functional groups have reestablished their prominence in modern synthesis.
Key milestones include the development of:
Benzylzinc halides (RZnX) are organozinc derivatives with a benzyl group (C₆H₅CH₂⁻) bonded to zinc. Their properties include:
These characteristics make benzylzinc halides ideal for constructing complex molecules without over-reactivity.
The thermal stability of 3,5-dimethoxybenzylzinc chloride is significantly limited compared to inorganic zinc compounds. While zinc chloride itself exhibits a melting point of 318-320°C and begins decomposition above 400°C [17] [18] [19], the organozinc compound demonstrates thermal instability at temperatures above 30°C under prolonged storage conditions [15].
Decomposition mechanisms proceed through multiple pathways depending on temperature and environmental conditions. At room temperature, the primary decomposition route involves air and moisture sensitivity, leading to hydrolysis reactions that produce 3,5-dimethoxybenzyl chloride and zinc hydroxychloride species [15] [20] [21].
The temperature-dependent decomposition follows a systematic pattern. Between 30-100°C, carbon-zinc bond cleavage becomes predominant through β-elimination and nucleophilic attack mechanisms, producing hydrocarbon fragments and zinc chloride [22] [23] [24]. At 100-300°C, tetrahydrofuran ligand dissociation occurs, accompanied by molecular rearrangement processes [6] [25].
At elevated temperatures (300-400°C), oxidative decomposition becomes significant, forming zinc chloride along with carbon dioxide and aromatic decomposition products [17] [18]. Above 400°C, complete thermal breakdown leads to zinc oxide formation through high-temperature oxidation processes [17] [19].
Comparative stability analysis shows that arylzinc chlorides demonstrate enhanced air stability compared to alkylzinc chlorides [20] [26]. This enhanced stability is attributed to the aromatic stabilization of the benzylic carbon-zinc bond and reduced susceptibility to β-hydrogen elimination reactions.
Table 2: Thermal Stability Data for Zinc Compounds
Compound | Melting Point (°C) | Decomposition Temperature (°C) | Stability Notes | Reference |
---|---|---|---|---|
Zinc Chloride (ZnCl₂) | 318-320 | 400-732 | Vaporizes above 400°C | [17] [18] [19] |
Organozinc (general) | - | Variable | Temperature dependent | [27] [22] |
3,5-Dimethoxybenzylzinc chloride | - | < 30 (prolonged storage) | Air sensitive | [15] |
Benzylzinc chloride | - | Room temperature sensitive | Moisture sensitive | [20] [26] |
Arylzinc chlorides | - | Better than alkylzinc | Enhanced air stability | [20] [26] |
The solubility characteristics of 3,5-dimethoxybenzylzinc chloride are fundamentally governed by the coordination requirements of the zinc center and the sensitivity of the carbon-zinc bond to protic environments.
Tetrahydrofuran (THF) serves as the preferred solvent for this organozinc compound [6] [7] [8]. The superior performance of THF results from its ability to form stable coordination complexes with the zinc center, providing both electronic stabilization and steric protection of the carbon-zinc bond [6] [8] [11]. THF coordination involves zinc-oxygen dative bonds that significantly enhance the overall stability of the organozinc species in solution.
Comparative solvent analysis reveals distinct behavioral patterns across different solvent classes. While zinc chloride itself demonstrates high solubility in various organic solvents including diethyl ether (very soluble), acetone (43.5 g/100g at 18°C), and ethanol (100 g/100g at 12.5°C) [28], the organozinc compound shows dramatically different solubility and stability profiles.
Protic solvents including ethanol and methanol cause rapid decomposition through protonolysis of the carbon-zinc bond [28]. This reactivity pattern is characteristic of organozinc compounds and limits their use to strictly anhydrous, aprotic solvent systems.
Ether solvents provide moderate stability with some degree of coordination stabilization possible, though less effective than THF [28]. The reduced effectiveness compared to THF relates to weaker coordination ability and reduced steric protection of the zinc center.
Coordinating solvents such as dimethyl sulfoxide demonstrate limited compatibility, being less effective than THF for organozinc stabilization [28]. Water causes immediate hydrolysis and complete decomposition of the organozinc compound [29] [28].
Table 3: Solubility Properties in Organic Solvents
Solvent | ZnCl₂ Solubility | Organozinc Behavior | Notes | Reference |
---|---|---|---|---|
Tetrahydrofuran (THF) | High coordination | Preferred solvent, stable complex | Coordination stabilizes Zn center | [6] [7] [8] |
Diethyl ether | Very soluble | Moderate stability | Some coordination possible | [28] |
Acetone | 43.5 g/100g (18°C) | Limited stability | Protic, causes degradation | [28] |
Ethanol | 100 g/100g (12.5°C) | Rapid decomposition | Protic, rapid hydrolysis | [28] |
Methanol | Soluble | Rapid decomposition | Protic, rapid hydrolysis | [28] |
Dimethyl sulfoxide | 30 g/100g (25°C) | Not recommended | Coordinating but less effective | [28] |
Water | 432 g/100mL (25°C) | Immediate hydrolysis | Complete decomposition | [29] [28] |
Table 4: Coordination Geometry Parameters
Parameter | Value/Range | Notes | Reference |
---|---|---|---|
Coordination Number | 4 (tetrahedral) | THF coordination increases CN | [1] [2] [12] |
Primary Geometry | Distorted tetrahedral | Steric effects cause distortion | [3] [4] [5] |
Zn-C Bond Length (Å) | ~2.0-2.2 | Typical organozinc range | [9] [10] |
Zn-Cl Bond Length (Å) | 2.21-2.37 | Similar to ZnCl₂ complexes | [3] [4] |
Zn-O(THF) Bond Length (Å) | 2.03-2.06 | Dative coordination | [6] [8] [11] |
C-Zn-Cl Bond Angle (°) | ~109.5 (distorted) | Tetrahedral ideal = 109.5° | [1] [2] |
Cl-Zn-O Bond Angle (°) | ~90-120 | Variable due to coordination | [3] [9] |
Electronic Configuration | [Ar]3d¹⁰4s² | Filled d-orbitals, no LFSE | [1] [2] |
Table 5: Thermal Decomposition Pathways
Temperature Range (°C) | Primary Process | Products Formed | Mechanism | Reference |
---|---|---|---|---|
Room temperature - 30 | Air/moisture reaction | 3,5-dimethoxybenzyl chloride + Zn(OH)Cl | Hydrolysis | [15] [20] [21] |
30 - 100 | C-Zn bond cleavage | Hydrocarbon + ZnCl₂ | β-elimination/nucleophilic attack | [22] [23] [24] |
100 - 300 | THF loss and rearrangement | ZnCl₂ + organic fragments | Ligand dissociation | [6] [25] |
300 - 400 | ZnCl₂ formation | ZnCl₂ + CO₂ + aromatics | Oxidative decomposition | [17] [18] |
Above 400 | ZnO formation | ZnO + Cl₂ + organics | High-temperature oxidation | [17] [19] |